N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide features a benzothiazole core linked via an acetamide group to a pyridazine ring substituted with a 3-methoxyphenyl group. This structure combines heterocyclic motifs known for diverse biological activities, including kinase inhibition and antimicrobial effects. The sulfanyl bridge and methoxy substituent likely influence electronic properties, solubility, and target interactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-14-6-4-5-13(11-14)15-9-10-19(24-23-15)27-12-18(25)22-20-21-16-7-2-3-8-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIOYOOACMSSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiazole derivatives and pyridazine derivatives. These intermediates are then subjected to coupling reactions under specific conditions, such as the presence of a base or a catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions may occur at the benzothiazole or pyridazine rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Analogs with Modified Benzothiazole Substituents
- N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA): Structural Differences: Incorporates a trifluoromethyl group at the benzothiazole 6-position and a trimethoxyphenyl moiety. Activity: Exhibited a pIC50 of 7.8 against CK-1δ, with a GlideXP score of −3.78 kcal/mol, suggesting strong binding affinity. Comparison: The target compound lacks the trifluoromethyl group, which may reduce metabolic stability but mitigate toxicity risks associated with fluorinated groups.
Patent Compounds (EP3 348 550A1) :
- Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which shares the 3-methoxyphenyl group with the target compound but adds a trifluoromethyl substituent.
- Implications : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, though synthetic complexity increases .
Analogs with Varied Acetamide Linkers
- N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) :
- Structural Differences : Replaces the pyridazine-sulfanyl group with a 4-methylpiperazinyl moiety.
- Synthesis : Prepared via coupling of 2-chloroacetamide with N-methylpiperazine, highlighting adaptability in linker functionalization .
- Comparison : The piperazinyl group may improve solubility due to its basicity, whereas the sulfanyl-pyridazine linker in the target compound could favor π-π stacking interactions.
Analogs with Pyridazine and Heterocyclic Modifications
2-{[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl}-N-(Oxolan-2-ylmethyl)Acetamide :
2-({6-[2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-yl]Pyridazin-3-yl}Sulfanyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide :
- Structural Differences : Integrates a fluorophenyl-thiazole moiety and a methylated benzothiazole.
- Implications : Fluorine’s electronegativity may strengthen hydrogen bonding, while methyl groups modulate steric effects .
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